molecular formula C10H7BrFNO2 B1409726 Ethyl 5-bromo-2-cyano-4-fluorobenzoate CAS No. 1805104-10-2

Ethyl 5-bromo-2-cyano-4-fluorobenzoate

Cat. No.: B1409726
CAS No.: 1805104-10-2
M. Wt: 272.07 g/mol
InChI Key: WSOVKENFAFUDBT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-4-fluorobenzoate is a substituted benzoate ester characterized by a bromine atom at position 5, a cyano group at position 2, and a fluorine atom at position 4 on the aromatic ring. The ethyl ester group at the carboxyl position enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural features—halogen and cyano substituents—impart unique electronic and steric properties, influencing reactivity in cross-coupling reactions and nucleophilic substitutions.

Properties

CAS No.

1805104-10-2

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

ethyl 5-bromo-2-cyano-4-fluorobenzoate

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-4-8(11)9(12)3-6(7)5-13/h3-4H,2H2,1H3

InChI Key

WSOVKENFAFUDBT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1C#N)F)Br

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C#N)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related benzoate esters and halogenated aromatic compounds, emphasizing substituent effects on physicochemical properties and reactivity.

Table 1: Substituent Effects in Analogous Benzoate Esters

Compound Name Substituents (Positions) Key Properties/Applications Reactivity Insights
Ethyl pyruvate Ester (ethyl), ketone (C=O) Solubility in polar solvents Prone to nucleophilic acyl substitution
TAS-103 Quinoline core, amino groups Topoisomerase inhibition Stabilizes DNA-enzyme complexes
Double helicates (e.g., 1b ) Amide, methyl/ethyl groups Supramolecular assembly Coordination-driven self-assembly

Key Comparisons:

Electronic Effects: The 5-bromo and 4-fluoro substituents in Ethyl 5-bromo-2-cyano-4-fluorobenzoate induce electron-withdrawing effects, analogous to the ketone group in ethyl pyruvate . These effects polarize the aromatic ring, enhancing electrophilic substitution at meta/para positions. In contrast, amino-substituted compounds like TAS-103 exhibit electron-donating effects, altering redox potentials and binding affinity in biological systems.

Ethyl esters (e.g., ethyl pyruvate ) generally improve lipid solubility, aiding membrane permeability—a trait shared with this compound.

Reactivity in Synthesis: Bromine at position 5 enables Suzuki or Ullmann couplings, similar to brominated intermediates in pharmaceutical synthesis (e.g., TAS-103’s halogenated precursors ). The cyano group may act as a directing group in electrophilic substitutions, akin to amide functionalities in helicates .

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